![molecular formula C7H12O3 B2657320 Methyl trans-3-hydroxycyclopentane-1-carboxylate CAS No. 79590-84-4](/img/structure/B2657320.png)
Methyl trans-3-hydroxycyclopentane-1-carboxylate
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Overview
Description
“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . The IUPAC name for this compound is methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl trans-3-hydroxycyclopentane-1-carboxylate” is 1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl trans-3-hydroxycyclopentane-1-carboxylate” is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
1. Enzymatic Hydroxylation Studies
Research by Liu et al. (1993) utilized mechanistic probes to investigate the formation of radical intermediates in the catalytic cycle of methane monooxygenase (MMO) from Methylococcus capsulatus, highlighting the enzyme's potential in hydroxylation reactions. This study provides insights into the enzyme's specificity and mechanism, which could be relevant for understanding the hydroxylation of similar compounds like Methyl trans-3-hydroxycyclopentane-1-carboxylate (Liu, K., Johnson, C. C., Newcomb, M., & Lippard, S. J., 1993).
2. Raman Spectroscopy of Conformational Isomers
Batuev et al. (1959) conducted Raman spectrum investigations to explore the conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates. Such studies are crucial for understanding the structural dynamics and properties of cyclopentane derivatives, which are closely related to Methyl trans-3-hydroxycyclopentane-1-carboxylate, revealing the impact of stereochemistry on molecular behavior (Batuev, M. I., Akhrem, A. A., Kamernitskii, A. V., & Matveeva, A. D., 1959).
3. DNA Demethylation and Epigenetic Regulation
A groundbreaking study by Ito et al. (2011) showed that Tet proteins can convert 5-methylcytosine to 5-hydroxymethylcytosine, 5-formylcytosine, and 5-carboxylcytosine, suggesting a route for DNA demethylation. While not directly about Methyl trans-3-hydroxycyclopentane-1-carboxylate, this research underscores the significance of hydroxycarboxylate structures in understanding epigenetic modifications and the mechanisms of gene regulation (Ito, S., Shen, L., Dai, Q., Wu, S. C., Collins, L. B., Swenberg, J. A., He, C., & Zhang, Y., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZRODBLMORHAR-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl trans-3-hydroxycyclopentane-1-carboxylate |
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